Cas no 2138352-04-0 (methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate)

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate is a fluorinated phenylacetic acid derivative with potential applications as an intermediate in organic synthesis and pharmaceutical development. The presence of the 4-fluoro-2-methylphenyl group enhances its reactivity in electrophilic substitution reactions, while the propoxy and ester functionalities contribute to its versatility in further chemical modifications. This compound is particularly useful in the synthesis of biologically active molecules due to its balanced lipophilicity and structural stability. Its well-defined molecular structure ensures consistent performance in coupling and condensation reactions, making it a valuable reagent for researchers in medicinal chemistry and material science. Proper handling and storage under inert conditions are recommended to maintain its integrity.
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate structure
2138352-04-0 structure
Product name:methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
CAS No:2138352-04-0
MF:
MW:
CID:4641114

methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate

methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-729532-0.1g
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95.0%
0.1g
$306.0 2025-03-11
Enamine
EN300-729532-2.5g
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95.0%
2.5g
$1735.0 2025-03-11
A2B Chem LLC
AX56920-100mg
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95%
100mg
$358.00 2024-04-20
1PlusChem
1P01EJ88-500mg
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95%
500mg
$916.00 2023-12-19
1PlusChem
1P01EJ88-5g
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95%
5g
$3234.00 2023-12-19
A2B Chem LLC
AX56920-10g
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95%
10g
$4043.00 2024-04-20
Aaron
AR01EJGK-250mg
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95%
250mg
$628.00 2025-02-10
A2B Chem LLC
AX56920-50mg
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95%
50mg
$251.00 2024-04-20
1PlusChem
1P01EJ88-250mg
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95%
250mg
$604.00 2023-12-19
1PlusChem
1P01EJ88-10g
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
2138352-04-0 95%
10g
$4768.00 2023-12-19

Additional information on methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate

Comprehensive Overview of Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate (CAS No. 2138352-04-0)

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate (CAS No. 2138352-04-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This ester derivative, featuring a fluoro-substituted phenyl ring and a propoxyacetate moiety, exhibits potential applications in intermediate synthesis for bioactive molecules. Its molecular formula, C13H17FO3, and precise structure make it a subject of interest for researchers exploring structure-activity relationships (SAR) in drug design.

In recent years, the demand for fluorinated compounds like methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate has surged, driven by their enhanced metabolic stability and bioavailability—a hot topic in medicinal chemistry forums. Searches for "fluoroaromatic esters in drug discovery" or "propoxyacetate derivatives applications" reflect growing curiosity about this chemical space. The compound’s lipophilic nature and electron-withdrawing fluorine atom align with trends favoring targeted molecular modifications for improved pharmacokinetics.

From a synthetic perspective, CAS 2138352-04-0 serves as a versatile building block. Its methyl ester group allows facile hydrolysis or transesterification, while the 4-fluoro-2-methylphenyl segment offers opportunities for further functionalization. Laboratories focusing on high-throughput screening (HTS) often inquire about its compatibility with cross-coupling reactions, a frequent search query in organic synthesis databases. Notably, its stability under ambient conditions makes it practical for industrial-scale applications.

Environmental and regulatory considerations are also pivotal. Unlike some halogenated compounds, methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate demonstrates favorable biodegradability profiles in preliminary assays—addressing concerns raised in "green chemistry" discussions. Researchers increasingly seek "eco-friendly fluorinated intermediates," positioning this compound as a candidate for sustainable processes. Analytical methods like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent Good Manufacturing Practice (GMP) standards.

Market insights reveal expanding applications in crop protection formulations, where its phenyl-acetate backbone shows herbicidal synergies. Agrochemical forums frequently explore "fluorinated phenyl esters in agriculture," correlating with patent filings for related compounds. Additionally, computational studies (in silico modeling) predict low aquatic toxicity, a trending focus area in regulatory science.

In conclusion, methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate (CAS 2138352-04-0) represents a multifaceted tool for modern chemistry. Its alignment with drug discovery trends, green chemistry principles, and agrochemical innovation ensures continued relevance. Future research may explore its enantioselective synthesis—another high-traffic topic in academic search engines—to unlock further potential.

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